Ethyl 4-{4-(2-amino-2-oxoethyl)-5-oxo-3-[(3-phenylpropanoyl)amino]-2-thioxoimidazolidin-1-yl}benzoate
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Overview
Description
Ethyl 4-{4-(2-amino-2-oxoethyl)-5-oxo-3-[(3-phenylpropanoyl)amino]-2-thioxoimidazolidin-1-yl}benzoate is a complex organic compound with a unique structure that includes an imidazolidinone ring, a benzoate ester, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{4-(2-amino-2-oxoethyl)-5-oxo-3-[(3-phenylpropanoyl)amino]-2-thioxoimidazolidin-1-yl}benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinone ring, followed by the introduction of the benzoate ester and other functional groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-(2-amino-2-oxoethyl)-5-oxo-3-[(3-phenylpropanoyl)amino]-2-thioxoimidazolidin-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated derivatives.
Scientific Research Applications
Ethyl 4-{4-(2-amino-2-oxoethyl)-5-oxo-3-[(3-phenylpropanoyl)amino]-2-thioxoimidazolidin-1-yl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-{4-(2-amino-2-oxoethyl)-5-oxo-3-[(3-phenylpropanoyl)amino]-2-thioxoimidazolidin-1-yl}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-{4-(2-amino-2-oxoethyl)-5-oxo-3-[(3-phenylpropanoyl)amino]-2-thioxoimidazolidin-1-yl}benzoate can be compared with other similar compounds, such as:
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate: This compound has a similar structure but includes a chromene ring instead of an imidazolidinone ring.
Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate: This compound also shares structural similarities but includes a bromine atom and a cyano group.
Properties
Molecular Formula |
C23H24N4O5S |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
ethyl 4-[4-(2-amino-2-oxoethyl)-5-oxo-3-(3-phenylpropanoylamino)-2-sulfanylideneimidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C23H24N4O5S/c1-2-32-22(31)16-9-11-17(12-10-16)26-21(30)18(14-19(24)28)27(23(26)33)25-20(29)13-8-15-6-4-3-5-7-15/h3-7,9-12,18H,2,8,13-14H2,1H3,(H2,24,28)(H,25,29) |
InChI Key |
LKILYHNNJJSHNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)NC(=O)CCC3=CC=CC=C3)CC(=O)N |
Origin of Product |
United States |
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